molecular formula C4H9NO3 B021464 2-Methyl-D-serine CAS No. 81132-44-7

2-Methyl-D-serine

Cat. No.: B021464
CAS No.: 81132-44-7
M. Wt: 119.12 g/mol
InChI Key: CDUUKBXTEOFITR-SCSAIBSYSA-N
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Description

2-Methyl-D-serine is an unnatural amino acid derivative of serine, characterized by the presence of a methyl group at the second carbon position

Mechanism of Action

Target of Action

2-Methyl-D-serine is a derivative of D-serine, which is a potent co-agonist at the N-methyl-D-aspartate (NMDA) glutamate receptor . The NMDA receptor plays a crucial role in synaptic plasticity, which is a cellular mechanism for learning and memory .

Mode of Action

This compound, similar to D-serine, likely interacts with the NMDA receptor. D-serine binds to the glycine site of the NMDA receptor, enhancing its activity . This interaction results in increased synaptic plasticity, contributing to learning and memory processes .

Biochemical Pathways

D-serine is synthesized from L-serine by the enzyme serine racemase . It’s involved in the serine metabolism pathway, which is essential for various cellular functions such as proliferation and biosynthesis of important anabolic precursors . D-serine can also contribute to brain function and may be useful in the therapy of certain conditions .

Pharmacokinetics

D-serine is metabolized by D-amino acid oxidase (DAAO), a flavin adenine dinucleotide (FAD)-dependent enzyme . This metabolism plays a significant role in the pharmacokinetics of D-serine .

Result of Action

The activation of NMDA receptors by D-serine has several molecular and cellular effects. It modulates NMDA receptor-mediated neurotransmission, neurotoxicity, synaptic plasticity, and cell migration . These effects are crucial for cognitive functions like learning and memory .

Action Environment

Environmental factors can influence the action of this compound. For instance, D-serine has been implicated in sleep regulation, where environmental changes like light-dark cycles could potentially influence its action . Furthermore, certain pathological conditions like Alzheimer’s disease and schizophrenia have been associated with altered levels of D-serine .

Biochemical Analysis

Biochemical Properties

2-Methyl-D-serine participates in biochemical reactions similar to its parent compound, D-serine. D-serine is known to act as a co-agonist of the N-methyl-D-aspartate receptor (NMDAR), a key glutamate receptor in the central nervous system . It is reasonable to hypothesize that this compound may interact with similar enzymes, proteins, and other biomolecules as D-serine.

Cellular Effects

D-serine, from which this compound is derived, is known to play vital roles in brain physiology and neuropsychiatric disorders . It can be postulated that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

D-serine is known to bind to the GluN1 subunit of the NMDAR, in concert with GluN2-bound glutamate, opening the receptor and allowing the influx of sodium or calcium . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

D-serine has been shown to produce antidepressant-like effects in mice

Metabolic Pathways

D-serine is primarily generated from levorotary serine (L-Ser) through a racemization reaction by serine racemase (SR), a pyridoxal 5′-phosphate-dependent enzyme . It is possible that this compound may be involved in similar metabolic pathways.

Subcellular Localization

Nmdars, with which D-serine interacts, are known to have diverse subcellular localizations . It is possible that this compound may have similar subcellular localizations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-D-serine typically involves multiple steps. One common method starts with Cbz-chirality alanine, which reacts with benzaldehyde dimethyl acetal under the action of thionyl chloride and zinc chloride to form an intermediate. This intermediate then reacts with chloromethyl benzyl oxide in the presence of an alkaline reagent to form another intermediate. Subsequent reactions with lithium hydroxide and palladium carbon catalytic hydrogenolysis yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process is designed to be efficient and cost-effective, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-D-serine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can result in various functionalized derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its interaction with NMDA receptors make it valuable for research and therapeutic applications. The presence of the methyl group enhances its stability and reactivity compared to its non-methylated counterparts .

Properties

IUPAC Name

(2R)-2-amino-3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUUKBXTEOFITR-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331428
Record name 2-Methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81132-44-7
Record name 2-Methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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